molecular formula C12H12BrN3O B7432772 6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine

6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine

Cat. No. B7432772
M. Wt: 294.15 g/mol
InChI Key: DACVBHLTHSKRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the pyrazine family and has a molecular weight of 314.2 g/mol.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in the regulation of cell growth and proliferation. Inhibition of CK2 can lead to the suppression of cancer cell growth and the promotion of apoptosis. This compound has also been shown to inhibit the aggregation of tau protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the aggregation of tau protein, which is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine in lab experiments is its potential as a drug candidate. It has shown promising results in the inhibition of protein kinase CK2 and the treatment of cancer and neurodegenerative diseases. However, one limitation of this compound is its potential toxicity, which needs to be studied further.

Future Directions

There are several future directions for the study of 6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine. One direction is the further investigation of its potential as a drug candidate. This compound has shown promising results in the inhibition of protein kinase CK2 and the treatment of cancer and neurodegenerative diseases. Another direction is the study of its toxicity and safety profile. This compound has shown potential toxicity, which needs to be studied further. Additionally, the study of its mechanism of action and its effects on other proteins and pathways can provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of 6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine involves the reaction of 4-(methoxymethyl)phenylhydrazine with 2-bromopyrazine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is purified using column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine has been studied for its potential use in drug development. It has shown promising results as an inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-17-8-9-2-4-10(5-3-9)15-12-7-14-6-11(13)16-12/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACVBHLTHSKRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)NC2=CN=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine

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